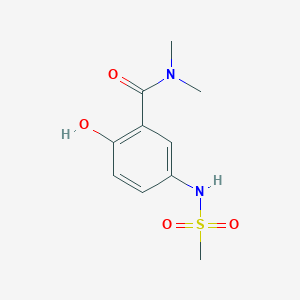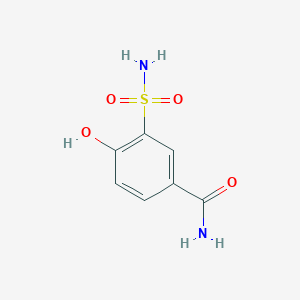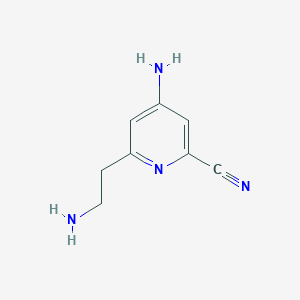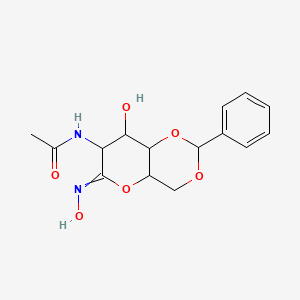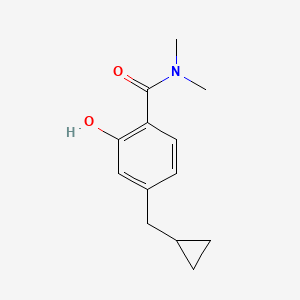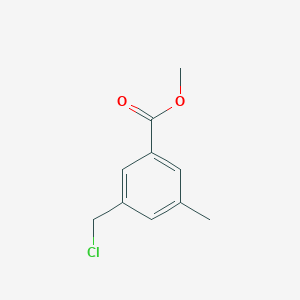![molecular formula C8H10N2O2 B14852090 1-[2-(Aminomethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14852090.png)
1-[2-(Aminomethyl)-6-hydroxypyridin-4-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Aminomethyl)-6-hydroxypyridin-4-YL]ethanone is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound, with its unique structure, offers potential for diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)-6-hydroxypyridin-4-YL]ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-chloromethyl-6-hydroxypyridine with ethanone in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Aminomethyl)-6-hydroxypyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridine ketones, while reduction of the carbonyl group may produce pyridine alcohols.
Scientific Research Applications
1-[2-(Aminomethyl)-6-hydroxypyridin-4-YL]ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)-6-hydroxypyridin-4-YL]ethanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxyl and carbonyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Pyridine derivatives: Compounds such as 2-aminomethylpyridine and 4-hydroxypyridine share structural similarities.
Quinoline derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities.
Uniqueness: 1-[2-(Aminomethyl)-6-hydroxypyridin-4-YL]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
4-acetyl-6-(aminomethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)6-2-7(4-9)10-8(12)3-6/h2-3H,4,9H2,1H3,(H,10,12) |
InChI Key |
YAIAWDMAEWRXPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)NC(=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


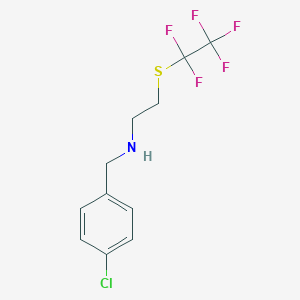
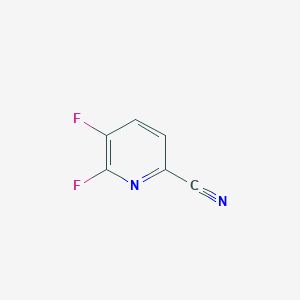

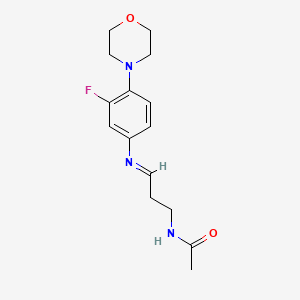
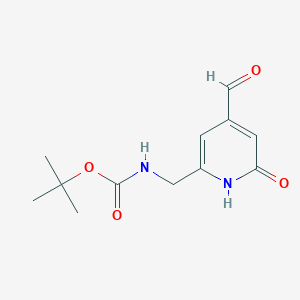
![[1,3]Dioxolo[4,5-B]pyridine-7-carbaldehyde](/img/structure/B14852054.png)
